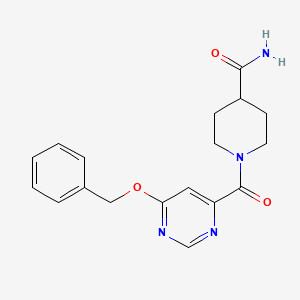

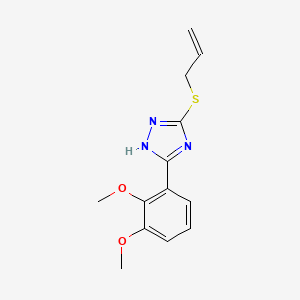

1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide

カタログ番号 B2412854

CAS番号:

2034580-92-0

分子量: 340.383

InChIキー: KLQUMJLRROLGDU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide, also known as BPP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

科学的研究の応用

-

CDK2 Inhibitors

- Field : Cancer Research

- Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed as novel CDK2 targeting compounds .

- Methods : The compounds were synthesized and their growth inhibition properties were tested on three cell lines .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

-

1H-Pyrazolo[3,4-b]pyridines

- Field : Medicinal Chemistry

- Application : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods : The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines were reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 .

- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Pyrimidines

-

Anti-tubercular Agents

- Field : Pharmacology

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : The compounds were synthesized and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Heterocycles Incorporating Pyrimidopyrimidine

- Field : Medicinal Chemistry

- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

- Methods : The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems were reviewed .

- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Piperidine Derivatives

-

Anti-tubercular Agents

- Field : Pharmacology

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods : The compounds were synthesized and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

-

Heterocycles Incorporating Pyrimidopyrimidine

- Field : Medicinal Chemistry

- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

- Methods : The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido [1,6- a ]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems were reviewed .

- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

-

Piperidine Derivatives

特性

IUPAC Name |

1-(6-phenylmethoxypyrimidine-4-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c19-17(23)14-6-8-22(9-7-14)18(24)15-10-16(21-12-20-15)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUMJLRROLGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)

![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)

![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)

![4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2412791.png)

![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2412794.png)